molecular formula C19H16ClN3O8 B14098771 7-Chloro-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,4-dioxo-2-naphthacenecarboxamide 4-Hydrazone

7-Chloro-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,4-dioxo-2-naphthacenecarboxamide 4-Hydrazone

Cat. No.: B14098771
M. Wt: 449.8 g/mol
InChI Key: DXWDOUNTOWSVNE-UHFFFAOYSA-N
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Description

7-Chloro-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,4-dioxo-2-naphthacenecarboxamide 4-Hydrazone is a complex organic compound known for its significant biological and chemical properties. This compound is a derivative of tetracycline antibiotics and is often used in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,4-dioxo-2-naphthacenecarboxamide 4-Hydrazone typically involves multiple steps, starting from the basic tetracycline structure. The process includes chlorination, hydroxylation, and hydrazone formation under controlled conditions. For instance, the chlorination step may involve the use of chlorine gas or other chlorinating agents, while hydroxylation can be achieved using specific oxidizing agents .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes followed by chemical modifications. The fermentation broth containing the precursor compound is subjected to various purification steps, including filtration, resin adsorption, and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,4-dioxo-2-naphthacenecarboxamide 4-Hydrazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

7-Chloro-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,4-dioxo-2-naphthacenecarboxamide 4-Hydrazone has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S and 50S ribosomal subunits, preventing the attachment of amino-acyl tRNA to the ribosome’s A site. This action impairs the translation process, ultimately inhibiting bacterial growth .

Properties

Molecular Formula

C19H16ClN3O8

Molecular Weight

449.8 g/mol

IUPAC Name

7-chloro-4-hydrazinylidene-3,6,10,11,12a-pentahydroxy-1,12-dioxo-4a,5,5a,6-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C19H16ClN3O8/c20-6-1-2-7(24)10-9(6)13(25)4-3-5-12(23-22)15(27)11(18(21)30)17(29)19(5,31)16(28)8(4)14(10)26/h1-2,4-5,13,24-27,31H,3,22H2,(H2,21,30)

InChI Key

DXWDOUNTOWSVNE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=C(C=CC(=C3C(=C2C(=O)C4(C1C(=NN)C(=C(C4=O)C(=O)N)O)O)O)O)Cl)O

Origin of Product

United States

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